molecular formula C24H21ClN2O2S B2361795 (1-Chloronaphtho[2,1-b]thiophen-2-yl)[4-(4-methoxyphenyl)piperazino]methanone CAS No. 866040-32-6

(1-Chloronaphtho[2,1-b]thiophen-2-yl)[4-(4-methoxyphenyl)piperazino]methanone

Cat. No.: B2361795
CAS No.: 866040-32-6
M. Wt: 436.95
InChI Key: MNYNMHFSOYQOQK-UHFFFAOYSA-N
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Description

(1-Chloronaphtho[2,1-b]thiophen-2-yl)[4-(4-methoxyphenyl)piperazino]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a chloronaphtho-thiophene moiety with a methoxyphenyl-piperazino group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloronaphtho[2,1-b]thiophen-2-yl)[4-(4-methoxyphenyl)piperazino]methanone typically involves multi-step organic reactions. The process begins with the preparation of the naphtho-thiophene core, followed by the introduction of the chlorinated group. The final step involves the coupling of the methoxyphenyl-piperazino moiety to the core structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(1-Chloronaphtho[2,1-b]thiophen-2-yl)[4-(4-methoxyphenyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-Chloronaphtho[2,1-b]thiophen-2-yl)[4-(4-methoxyphenyl)piperazino]methanone is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Researchers are interested in its ability to modulate biological pathways and its potential use in treating various diseases.

Industry

In industrial applications, this compound may be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for developing new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of (1-Chloronaphtho[2,1-b]thiophen-2-yl)[4-(4-methoxyphenyl)piperazino]methanone involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-Chloronaphtho[2,1-b]thiophen-2-yl)[4-(4-methoxyphenyl)piperazino]methanone include other naphtho-thiophene derivatives and piperazino-methanone analogs. These compounds share structural similarities but may differ in their functional groups and reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development.

Properties

IUPAC Name

(1-chlorobenzo[e][1]benzothiol-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O2S/c1-29-18-9-7-17(8-10-18)26-12-14-27(15-13-26)24(28)23-22(25)21-19-5-3-2-4-16(19)6-11-20(21)30-23/h2-11H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYNMHFSOYQOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C4=C(S3)C=CC5=CC=CC=C54)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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